molecular formula C13H14F3N B2765882 N-Methyl-1-[3-(2,3,4-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine CAS No. 2287284-07-3

N-Methyl-1-[3-(2,3,4-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine

Cat. No. B2765882
M. Wt: 241.257
InChI Key: UYIYACMNCIKMKV-UHFFFAOYSA-N
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Description

N-Methyl-1-[3-(2,3,4-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine, also known as WIN 35428, is a chemical compound that belongs to the phenyltropane class of psychostimulant drugs. It is a potent dopamine reuptake inhibitor that has been extensively studied for its therapeutic potential in various neurological and psychiatric disorders.1.1]pentanyl]methanamine.

Mechanism Of Action

N-Methyl-1-[3-(2,3,4-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine acts as a potent dopamine reuptake inhibitor, which leads to increased dopamine levels in the brain. Dopamine is a neurotransmitter that plays a crucial role in reward, motivation, and movement. By inhibiting dopamine reuptake, N-Methyl-1-[3-(2,3,4-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine enhances dopamine transmission, which can improve attention, motivation, and mood.

Biochemical And Physiological Effects

The biochemical and physiological effects of N-Methyl-1-[3-(2,3,4-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine are primarily related to its dopamine reuptake inhibition. It has been shown to increase dopamine levels in the striatum, prefrontal cortex, and nucleus accumbens, which are regions of the brain involved in reward, motivation, and cognitive function. It has also been shown to increase the release of dopamine in these regions.

Advantages And Limitations For Lab Experiments

One of the advantages of N-Methyl-1-[3-(2,3,4-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine for lab experiments is its potency and selectivity as a dopamine reuptake inhibitor. It has been shown to have a higher affinity for the dopamine transporter than other psychostimulant drugs, such as cocaine and amphetamine. However, one of the limitations of using N-Methyl-1-[3-(2,3,4-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine in lab experiments is its potential for abuse and addiction.

Future Directions

There are several future directions for research on N-Methyl-1-[3-(2,3,4-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine. One area of interest is its potential as a treatment for substance abuse disorders, particularly cocaine addiction. Another area of interest is its potential as a cognitive enhancer, particularly for individuals with ADHD or cognitive impairments. Additionally, further research is needed to investigate the long-term effects of N-Methyl-1-[3-(2,3,4-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine on dopamine transmission and other neurotransmitter systems.

Synthesis Methods

The synthesis of N-Methyl-1-[3-(2,3,4-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine involves several steps, including the reaction of 2,3,4-trifluorophenylacetonitrile with bicyclo[1.1.1]pentane-1-carboxaldehyde, followed by reduction with sodium borohydride and subsequent reaction with methylamine. The final product is obtained after purification by chromatography.

Scientific Research Applications

N-Methyl-1-[3-(2,3,4-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has been extensively studied for its therapeutic potential in various neurological and psychiatric disorders, including attention deficit hyperactivity disorder (ADHD), Parkinson's disease, and substance abuse disorders. It has also been investigated for its potential as a cognitive enhancer and as a treatment for depression and anxiety disorders.

properties

IUPAC Name

N-methyl-1-[3-(2,3,4-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3N/c1-17-7-12-4-13(5-12,6-12)8-2-3-9(14)11(16)10(8)15/h2-3,17H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYIYACMNCIKMKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC12CC(C1)(C2)C3=C(C(=C(C=C3)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl({[3-(2,3,4-trifluorophenyl)bicyclo[1.1.1]pentan-1-yl]methyl})amine

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